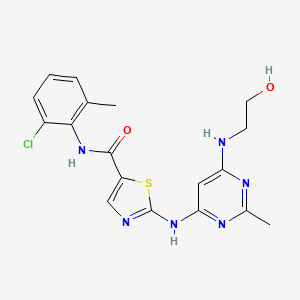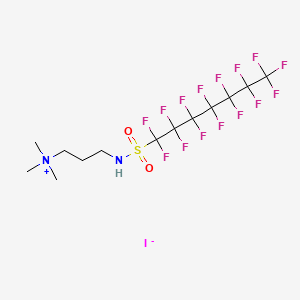
3-(((Pentadecafluoroheptyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((Pentadecafluoroheptyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium iodide is a cationic fluorosurfactant. This compound is known for its unique properties, including its ability to act as a leveling agent in polishes and coatings . Its structure consists of a pentadecafluoroheptyl group attached to a sulfonyl amine, which is further connected to a trimethylammonium iodide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Pentadecafluoroheptyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium iodide typically involves the reaction of pentadecafluoroheptyl sulfonyl chloride with N,N,N-trimethyl-1-propanaminium iodide under controlled conditions. The reaction is carried out in an organic solvent such as isopropanol or water, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(((Pentadecafluoroheptyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The fluorinated alkyl chain can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
3-(((Pentadecafluoroheptyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments to study cell membrane interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Mechanism of Action
The mechanism of action of 3-(((Pentadecafluoroheptyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium iodide involves its interaction with various molecular targets and pathways. The compound’s fluorinated alkyl chain allows it to interact with hydrophobic regions of cell membranes, while the sulfonyl amine group can form hydrogen bonds with proteins and other biomolecules. These interactions can affect membrane fluidity, protein folding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium iodide: Similar structure but with a heptadecafluorooctyl group instead of a pentadecafluoroheptyl group.
Fluorobenzene: A simpler fluorinated compound used in various chemical applications.
Hexafluorobenzene: Another fluorinated compound with different properties and applications.
Uniqueness
3-(((Pentadecafluoroheptyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium iodide is unique due to its specific combination of a fluorinated alkyl chain and a sulfonyl amine group. This combination imparts unique surfactant properties, making it highly effective in applications requiring surface activity and interaction with hydrophobic and hydrophilic environments.
Properties
CAS No. |
67584-58-1 |
|---|---|
Molecular Formula |
C13H16F15N2O2S.I C13H16F15IN2O2S |
Molecular Weight |
676.23 g/mol |
IUPAC Name |
trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonylamino)propyl]azanium;iodide |
InChI |
InChI=1S/C13H16F15N2O2S.HI/c1-30(2,3)6-4-5-29-33(31,32)13(27,28)11(22,23)9(18,19)7(14,15)8(16,17)10(20,21)12(24,25)26;/h29H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WVKDNXONEAFSNR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


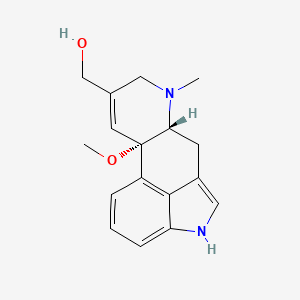
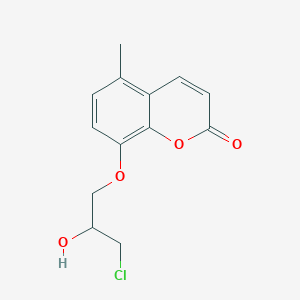
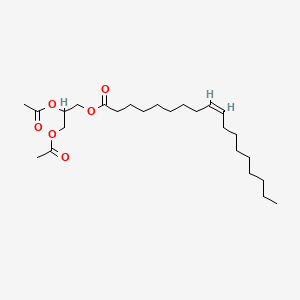

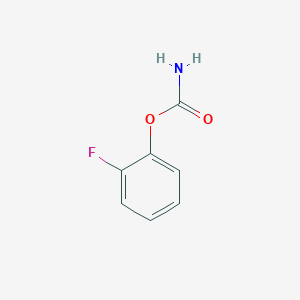
![2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid](/img/structure/B13419005.png)
![2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide](/img/structure/B13419012.png)
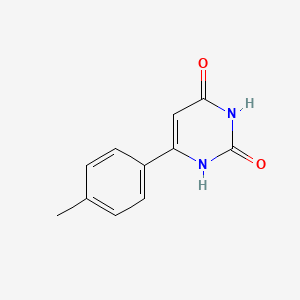
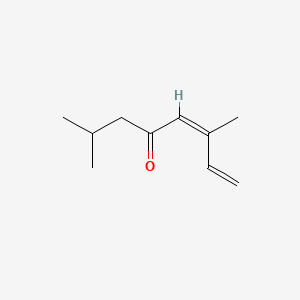
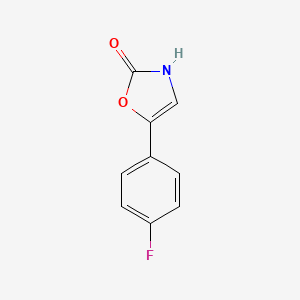
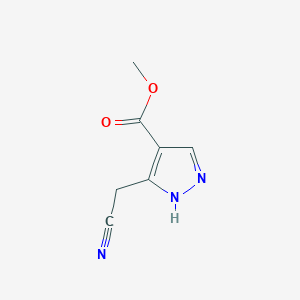
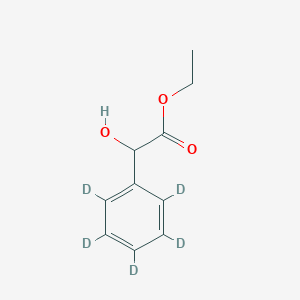
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate](/img/structure/B13419056.png)
